Cloxacillin Sodium EP Impurity E
Description
Significance of Impurity Profiling in β-Lactam Antibiotics
The structural integrity of β-lactam antibiotics is inherently compromised by environmental factors such as humidity, temperature fluctuations, and hydrolytic conditions, leading to the formation of degradation byproducts like this compound. This impurity, identified chemically as 6β-{6β-[3-(2-chloro-phenyl)-5-methyl-isoxazole-4-carbonylamino]-penicillanoylamino}-penicillanic acid, arises from nucleophilic attack on the β-lactam ring, resulting in ring-opening and subsequent dimerization. Its molecular formula (C27H28ClN5O7S2) and molecular weight (634.12 g/mol) reflect a bis-penicillamine structure, which may exhibit reduced antimicrobial activity compared to the parent compound.
Analytical methodologies for impurity profiling have advanced significantly, with high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) serving as the gold standard for detecting trace-level byproducts. Studies demonstrate that collision-induced dissociation (CID) spectra under low activating voltage enable differentiation between intact β-lactams and ring-opened derivatives, with the latter exhibiting characteristic fragmentation patterns such as water (H2O) or carbon dioxide (CO2) elimination. For this compound, these techniques facilitate quantification at thresholds as low as 0.1% relative to the active pharmaceutical ingredient (API), aligning with International Council for Harmonisation (ICH) Q3B guidelines.
Table 1: Structural and Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Registry Number | 18704-55-7 |
| Molecular Formula | C27H28ClN5O7S2 |
| Molecular Weight | 634.12 g/mol |
| Key Functional Groups | β-Lactam dimer, isoxazole, penicillamide |
| Degradation Pathway | Hydrolytic ring-opening followed by dimerization |
Regulatory Imperatives for Controlling Degradation Byproducts in Penicillin Derivatives
Global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and European Pharmacopoeia (EP), enforce stringent controls on penicillin impurities due to risks of cross-contamination and immunogenic reactions. Current Good Manufacturing Practice (CGMP) regulations (21 CFR 211.42(d)) mandate physical separation of penicillin manufacturing facilities from non-penicillin production areas, including dedicated air handling systems (21 CFR 211.46(d)). These measures prevent trace exposure to impurities like this compound in other drug products, which could trigger hypersensitivity reactions in sensitized individuals.
Pharmacopeial standards further require that impurity reference materials, such as this compound, be characterized using orthogonal analytical methods. For instance, the European Pharmacopoeia specifies nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural elucidation, while United States Pharmacopeia (USP) guidelines emphasize chromatographic purity assessments. Batch-specific impurity profiles must comply with ICH Q3A/B thresholds, which cap unidentified impurities at 0.10% and identified toxic impurities at 0.15%.
Recent updates to regulatory frameworks have intensified scrutiny of synthetic byproducts and degradation pathways. For example, the FDA’s 2023 draft guidance on antibiotic stability testing mandates accelerated degradation studies under forced conditions (e.g., 40°C/75% relative humidity) to predict impurity formation over a drug’s shelf life. Such protocols are critical for cloxacillin sodium formulations, given the propensity of its β-lactam core to undergo hydrolysis even in mildly acidic environments.
Properties
Molecular Formula |
C27H28ClN5O7S2 |
|---|---|
Molecular Weight |
634.1 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C27H28ClN5O7S2/c1-10-13(14(31-40-10)11-8-6-7-9-12(11)28)19(34)29-15-21(36)32-17(26(2,3)41-23(15)32)20(35)30-16-22(37)33-18(25(38)39)27(4,5)42-24(16)33/h6-9,15-18,23-24H,1-5H3,(H,29,34)(H,30,35)(H,38,39)/t15-,16-,17+,18+,23-,24-/m1/s1 |
InChI Key |
TYIIHKZHCBIZQQ-VTPJZENASA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)N[C@H]5[C@@H]6N(C5=O)[C@H](C(S6)(C)C)C(=O)O |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Penicillin Core
- The core β-lactam penicillin structure is synthesized via condensation of 6-aminopenicillanic acid with appropriate acylating agents.
- This step establishes the bicyclic 4-thia-1-azabicyclo[3.2.0]heptane framework essential for penicillin activity.
Introduction of the Chlorophenyl Group
- A chlorophenyl substituent is introduced onto the molecule by a substitution reaction.
- This typically involves chlorination of the phenyl ring or coupling with a chlorophenyl-containing reagent to yield the chlorophenyl moiety essential for the impurity's structure.
Formation of the Isoxazole Ring
- The isoxazole ring is formed through cyclization reactions involving the chlorophenyl group and other reagents.
- This heterocyclic ring is critical for the impurity's unique chemical identity and influences its pharmacological properties.
Final Coupling and Purification
- Intermediate compounds are coupled to form the final impurity molecule.
- Purification is achieved using chromatographic techniques to isolate the impurity with high purity.
Chemical Reaction Analysis Summary
| Reaction Type | Description | Reagents/Conditions |
|---|---|---|
| Oxidation | Conversion to oxidized derivatives | Hydrogen peroxide, potassium permanganate |
| Reduction | Formation of reduced derivatives | Sodium borohydride |
| Substitution | Replacement of functional groups | Halogens, alkylating agents |
| Hydrolysis | Breakdown into smaller fragments | Acidic or basic conditions |
These reactions are important for generating and modifying the impurity during synthesis and degradation studies.
Detailed Preparation Process (Based on Related Cloxacillin Sodium Synthesis)
Though direct detailed preparation of Impurity E is limited, insights can be drawn from cloxacillin sodium synthesis patents and impurity studies, as Impurity E is structurally related.
Stepwise Process (Adapted from CN111205305A Patent)
| Step | Process Description | Conditions |
|---|---|---|
| 1 | Dissolve 6-aminopenicillanic acid in purified water; add 10% sodium hydroxide dropwise to form 6-aminopenicillanic acid sodium | 15-17 °C |
| 2 | Dissolve o-chloroacyl chloride in an organic solvent (e.g., methyl acetate, ethyl acetate) | 36-38 °C |
| 3 | Mix solutions from steps 1 and 2; add dilute sulfuric acid to adjust pH to 2.8-3.2; stir for condensation reaction | 24-28 °C, 90 ± 10 min |
| 4 | Add organic solvent and dilute sulfuric acid to acidify mixture to pH 2.0-2.5; stand for 30 min | Room temperature |
| 5 | Add sodium isooctanoate as salt-forming agent in organic solvent; stir for crystallization | 35-40 °C |
| 6 | Cool mixture to 0-5 °C; stir 2-6 hours; filter, wash with organic solvent, vacuum dry at 40-60 °C | 0-5 °C |
Additional steps include crushing and sieving the crystals to desired particle size.
Notes on Process Parameters
- The molar ratio of 6-aminopenicillanic acid to o-chloroacyl chloride is maintained between 1:1.2 to 1.5.
- Sodium isooctanoate is used in a molar ratio of 1:1.0 to 1.5 relative to 6-aminopenicillanic acid.
- Organic solvents are chosen from esters like methyl acetate or ethyl acetate for optimal solubility and reaction efficiency.
- Temperature control is critical at each stage to ensure product stability and yield.
Comparative Example
- A reaction with 0.1 g/mL cloxacillin acid solution and sodium isooctanoate methanol solution at 10 °C with pH endpoint 6.5 yielded crystals with 99.4% content and pH 5.7 after elution crystallization and vacuum drying.
Analytical and Research Applications
- This compound serves as a reference standard in analytical method development, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC).
- It is used in quality control to monitor impurity profiles in pharmaceutical formulations.
- Stability and degradation studies utilize this impurity to understand the formation and behavior of related compounds under various conditions.
Summary Table of Preparation Method Steps
| Stage | Key Reagents | Conditions | Purpose |
|---|---|---|---|
| Penicillin core formation | 6-aminopenicillanic acid, acylating agents | Controlled temperature, aqueous-organic media | Establish β-lactam core |
| Chlorophenyl group introduction | o-chloroacyl chloride | Organic solvent, moderate temperature | Add chlorophenyl substituent |
| Isoxazole ring formation | Cyclization reagents | pH and temperature controlled | Form heterocyclic ring |
| Salt formation and crystallization | Sodium isooctanoate, organic solvents | Cooling and stirring | Purify and isolate product |
Chemical Reactions Analysis
Cloxacillin Sodium EP Impurity E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
Cloxacillin Sodium EP Impurity E has a molecular formula of and a molecular weight of approximately 634.12 g/mol. The structure features a beta-lactam ring and a thiazolidine ring, characteristic of penicillin antibiotics, contributing to its biological activity and chemical behavior. Its complex structure also includes various functional groups that may influence its interactions within biological systems .
Quality Control in Pharmaceutical Development
This compound is significant in the context of pharmaceutical quality control. It is often monitored during the manufacturing process of cloxacillin to ensure that impurity levels remain within acceptable limits. Studies have shown that the presence of this impurity can affect the overall efficacy and safety profile of the final drug product .
Key Findings:
- Impurity E levels are quantified to assess the quality of cloxacillin formulations.
- Understanding its formation during synthesis helps in developing strategies to minimize impurities in pharmaceutical products.
Antimicrobial Activity Studies
Research indicates that this compound may exhibit varying degrees of antibacterial activity. Some studies suggest that while it does not significantly enhance the antibacterial effects of cloxacillin, it may have minor impacts on its overall efficacy against certain bacterial strains .
Case Study Example:
In a comparative study involving methicillin-susceptible Staphylococcus aureus (MSSA), cloxacillin was tested in combination with fosfomycin. While this study primarily focused on cloxacillin's efficacy, it raised questions about how impurities like Impurity E might influence treatment outcomes .
Interaction Studies in Biological Systems
This compound is also investigated for its interactions within biological systems. Understanding how this impurity behaves in vivo can provide insights into its pharmacokinetics and potential side effects when present alongside the active ingredient in therapeutic applications .
Research Directions:
- Future studies could explore the metabolic pathways involving this compound.
- Investigations into its role in antibiotic resistance mechanisms are warranted, given the rising concern over resistant bacterial strains.
Mechanism of Action
The mechanism of action of Cloxacillin Sodium EP Impurity E is similar to that of Cloxacillin Sodium. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis. This leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparison with Similar Compounds
Research Findings and Significance
Synergistic Effects and Resistance
This underscores the importance of impurity control to maintain drug efficacy.
Q & A
Q. What synthetic routes are reported for generating gram-scale quantities of this compound for toxicological studies?
- Methodological Answer :
- Route 1 : Hydrolyze cloxacillin sodium under mild acidic conditions (pH 4.0, 25°C) to cleave the β-lactam ring, followed by lyophilization to isolate the monohydrate .
- Route 2 : Oxidize the methyl group on the isoxazole ring using KMnO₄ in acetone/water (1:1), followed by ion-exchange chromatography to recover the sodium salt .
- Characterization : Confirm regioselectivity via HR-MS/MS (e.g., m/z 475.8801 for [M+Na]⁺) and quantify residual solvents via GC-FID (ICH Q3C limits) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
